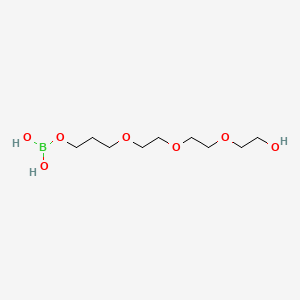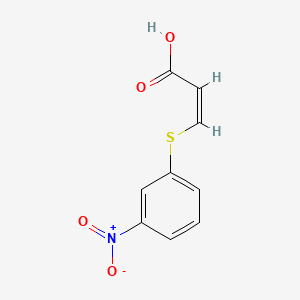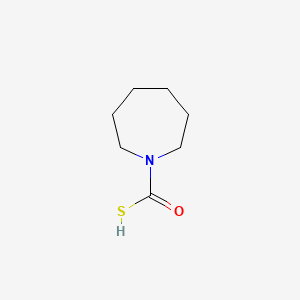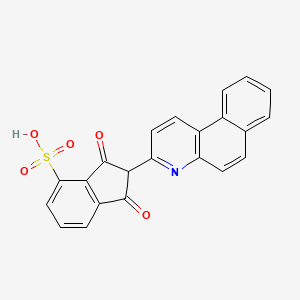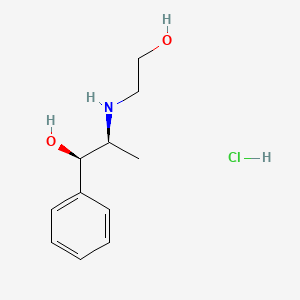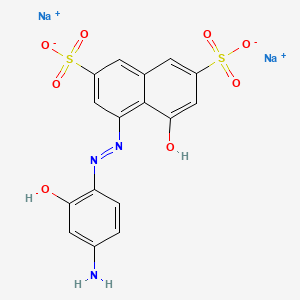
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of sulfonyl chloride groups, acetylamino, and acetyloxy functional groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- involves multiple steps. The starting material is typically naphthalene, which undergoes sulfonation to introduce sulfonyl groups at the 2 and 7 positions. This is followed by chlorination to convert the sulfonic acid groups to sulfonyl chlorides. The introduction of acetylamino and acetyloxy groups is achieved through acetylation reactions using acetic anhydride or acetyl chloride under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield sulfonic acids.
Reduction: The acetylamino and acetyloxy groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The acetylamino and acetyloxy groups can also participate in acylation reactions, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- include:
2,7-Naphthalenedisulfonic acid: Lacks the acetylamino and acetyloxy groups, making it less reactive in certain chemical reactions.
2,7-Naphthalenedisulfonyl dichloride: Does not have the acetylamino and acetyloxy groups, limiting its applications in biological studies.
4-Acetylamino-5-acetyloxy-naphthalene: Lacks the sulfonyl chloride groups, reducing its reactivity with nucleophiles.
The uniqueness of 2,7-Naphthalenedisulfonyl dichloride, 4-(acetylamino)-5-(acetyloxy)- lies in the combination of functional groups that provide a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
63870-52-0 |
|---|---|
Molekularformel |
C14H11Cl2NO7S2 |
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
[8-acetamido-3,6-bis(chlorosulfonyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C14H11Cl2NO7S2/c1-7(18)17-12-5-10(25(15,20)21)3-9-4-11(26(16,22)23)6-13(14(9)12)24-8(2)19/h3-6H,1-2H3,(H,17,18) |
InChI-Schlüssel |
NCIHDHOLVYAWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)Cl)C=C(C=C2OC(=O)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






